molecular formula C14H8Cl2FN B14053972 (3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile

(3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile

Katalognummer: B14053972
Molekulargewicht: 280.1 g/mol
InChI-Schlüssel: FNAORYKQIGUBKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile is a chemical compound with the molecular formula C14H8Cl2FN It is a biphenyl derivative, characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl ring, along with an acetonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile typically involves the following steps:

    Halogenation: The biphenyl ring is halogenated to introduce chlorine and fluorine atoms at specific positions.

    Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile often involve large-scale halogenation and nitrile introduction processes, optimized for yield and purity. These methods may use catalysts and specific reaction conditions to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and nitrile group play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol
  • (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid

Uniqueness

(3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the nitrile functionality is essential.

Eigenschaften

Molekularformel

C14H8Cl2FN

Molekulargewicht

280.1 g/mol

IUPAC-Name

2-[3-(3,4-dichlorophenyl)-2-fluorophenyl]acetonitrile

InChI

InChI=1S/C14H8Cl2FN/c15-12-5-4-10(8-13(12)16)11-3-1-2-9(6-7-18)14(11)17/h1-5,8H,6H2

InChI-Schlüssel

FNAORYKQIGUBKB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)F)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.